This compound is classified as a pyrazolo[4,3-b]pyridine derivative, which indicates that it features a pyrazole ring fused to a pyridine ring. Pyrazolo[4,3-b]pyridines are known for their diverse pharmacological properties, making them significant in medicinal chemistry.
The synthesis of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine can be approached through various methods. A common synthetic route involves the cyclization of appropriate precursors under specific conditions.
For example, one method described involves treating 5-methylpyrazole with a chlorinated reagent in the presence of a base to facilitate the formation of the pyrazolo-pyridine structure .
The molecular formula for 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is .
The compound's InChI key is 1S/C7H6ClN3/c1-4-2-5(8)7-6(10-4)3-9-11-7/h2-3H,1H3,(H,9,11)
.
7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine can participate in various chemical reactions due to its functional groups.
These reactions are essential for developing more complex molecules in pharmaceutical applications .
The mechanism of action of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is primarily studied in the context of its biological activity.
Research indicates that compounds in this class exhibit significant biological effects such as:
The precise mechanism often involves interactions with specific enzymes or receptors within biological systems .
The physical and chemical properties of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine include:
Property | Value |
---|---|
Molecular Weight | 175.59 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Crystalline solid |
These properties are crucial for understanding its behavior in different environments and applications .
7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine has several scientific applications:
The compound systematically named 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine follows IUPAC conventions for fused heterobicyclic systems. The parent structure comprises a pyrazole ring fused to a pyridine ring at bonds between positions 4 and 3 (pyrazole) and b (pyridine), respectively. The numbering prioritizes the pyridine nitrogen (N1) and assigns positions: chlorine at C7, methyl at C5, and the amino group at C3. Its molecular formula is C₇H₇ClN₄, corresponding to a molecular weight of 182.61 g/mol [1] [3] [9]. Key identifiers include:
Table 1: Molecular Identity Data
Property | Value |
---|---|
CAS Registry Number | 113140-14-0 |
Empirical Formula | C₇H₇ClN₄ |
Molecular Weight | 182.61 g/mol |
Canonical SMILES | CC1=NC2=C(NN=C2N)C(Cl)=C1 |
Alternative SMILES | Cc1cc(Cl)c2c(n1)c(N)n[nH]2 |
InChI Key | SDUXEFIOARHCOA-UHFFFAOYSA-N |
The divergence in SMILES representations (e.g., Cc1cc(Cl)c2c(n1)c(N)n[nH]2
vs. CC1C=C(Cl)C2NN=C(N)C=2N=1
) reflects tautomeric ambiguity at the pyrazole NH and ring fusion bonds [1] [3].
While explicit crystallographic data for 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine remains unreported in the provided sources, its hydrogen-bonding potential is deducible from molecular topology. The structure features two hydrogen bond donors (N1-H and 3-NH₂) and three acceptors (pyridine N1, pyrazole N2, and 3-NH₂). This configuration enables both intra- and intermolecular interactions:
Table 2: Hydrogen Bonding Capacity
Donor Sites | Acceptor Sites | Potential Bond Types |
---|---|---|
Pyrazole N1-H | Pyridine N1, Pyrazole N2 | N-H···N (intra/intermolecular) |
C3-NH₂ (2H) | Pyridine N1, Pyrazole N2 | N-H···N, N-H···Cl |
Ring C-H groups | Chlorine (C7-Cl) | C-H···Cl |
Experimental confirmation requires single-crystal X-ray diffraction, which would elucidate dihedral angles between rings and quantify bond length alterations due to conjugation (e.g., C3-NH₂ bond shortening from sp² hybridization) [3].
Tautomerism is intrinsic to unsubstituted pyrazolo[4,3-b]pyridines, primarily manifesting as prototropy at the pyrazole ring (N1-H vs. N2-H) and amino-imino equilibria at the C3 substituent. For 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine:
Ring Tautomerism (1H vs. 2H Forms)
The 1H-tautomer (N1-H) dominates overwhelmingly due to extended aromaticity across both rings. Computational studies on analogous systems indicate the 1H-form is ~37 kJ/mol more stable than the 2H-tautomer**, as the latter disrupts the pyridine's aromatic sextet [6]. The 7-chloro and 5-methyl substituents exert minimal influence on this equilibrium, as confirmed by NMR studies of related compounds showing no detectable 2H signals [6] [8].
Amino-Imino Tautomerism
The C3-amino group (-NH₂) may tautomerize to an imino form (=NH), particularly in polar solvents. However, X-ray analyses of similar 3-aminopyrazolopyridines reveal exclusive preference for the amino tautomer in solid state. This stability arises from resonance donation into the π-deficient system, evidenced by:
Conformational Implications for Reactivity
Tautomeric states dictate site selectivity in electrophilic substitutions. Bromination occurs preferentially at C4 of the pyridine ring (e.g., 3-bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine, CAS 268547-53-1), exploiting the electron-rich fusion bond rather than attacking the amino group [8]. Additionally, the planar conformation facilitates metal coordination via N1 (pyridine) and C3-NH₂, relevant to catalytic or biological applications [6] [10].
Table 3: Tautomeric Equilibria and Energetics
Tautomer Type | Representative Structure | Relative Energy | Experimental Evidence |
---|---|---|---|
1H-Amino (Dominant) | N1-H, C3-NH₂ | 0 kJ/mol | NMR (no NH exchange in DMSO-d6) |
2H-Amino | N2-H, C3-NH₂ | +37 kJ/mol | Not detected spectroscopically |
1H-Imino | N1-H, C3=NH | +28 kJ/mol | Isolated only in sterically hindered analogs |
These dynamics underpin the compound’s utility as a building block for pharmaceuticals, where tautomer consistency ensures predictable binding to biological targets like kinases [6] [7] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: